molecular formula C29H26N6O B10918088 3,6-dicyclopropyl-1-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-1-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918088
M. Wt: 474.6 g/mol
InChI Key: UIKYEMLEDJRYAG-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound. It belongs to the family of pyrazolopyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with multiple functional groups, making it a subject of interest for researchers in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The exact industrial methods can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl and pyrazolylmethyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes or receptors, leading to the modulation of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICYCLOPROPYL-1-PHENYL-N~4~-[3-(1H-PYRAZOL-1-YLMETHYL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C29H26N6O

Molecular Weight

474.6 g/mol

IUPAC Name

3,6-dicyclopropyl-1-phenyl-N-[3-(pyrazol-1-ylmethyl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H26N6O/c36-29(31-22-7-4-6-19(16-22)18-34-15-5-14-30-34)24-17-25(20-10-11-20)32-28-26(24)27(21-12-13-21)33-35(28)23-8-2-1-3-9-23/h1-9,14-17,20-21H,10-13,18H2,(H,31,36)

InChI Key

UIKYEMLEDJRYAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=CC(=C4)CN5C=CC=N5)C(=NN3C6=CC=CC=C6)C7CC7

Origin of Product

United States

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